1-(pyrrolidine-3-carbonyl)-4-(trifluoromethyl)piperidine 1-(pyrrolidine-3-carbonyl)-4-(trifluoromethyl)piperidine
Brand Name: Vulcanchem
CAS No.: 1497000-47-1
VCID: VC3068059
InChI: InChI=1S/C11H17F3N2O/c12-11(13,14)9-2-5-16(6-3-9)10(17)8-1-4-15-7-8/h8-9,15H,1-7H2
SMILES: C1CNCC1C(=O)N2CCC(CC2)C(F)(F)F
Molecular Formula: C11H17F3N2O
Molecular Weight: 250.26 g/mol

1-(pyrrolidine-3-carbonyl)-4-(trifluoromethyl)piperidine

CAS No.: 1497000-47-1

Cat. No.: VC3068059

Molecular Formula: C11H17F3N2O

Molecular Weight: 250.26 g/mol

* For research use only. Not for human or veterinary use.

1-(pyrrolidine-3-carbonyl)-4-(trifluoromethyl)piperidine - 1497000-47-1

Specification

CAS No. 1497000-47-1
Molecular Formula C11H17F3N2O
Molecular Weight 250.26 g/mol
IUPAC Name pyrrolidin-3-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone
Standard InChI InChI=1S/C11H17F3N2O/c12-11(13,14)9-2-5-16(6-3-9)10(17)8-1-4-15-7-8/h8-9,15H,1-7H2
Standard InChI Key CONXXJBGXOYBAS-UHFFFAOYSA-N
SMILES C1CNCC1C(=O)N2CCC(CC2)C(F)(F)F
Canonical SMILES C1CNCC1C(=O)N2CCC(CC2)C(F)(F)F

Introduction

Structural Features and Chemical Properties

Molecular Structure

1-(Pyrrolidine-3-carbonyl)-4-(trifluoromethyl)piperidine contains two heterocyclic nitrogen-containing rings connected via an amide bond. The five-membered pyrrolidine ring is joined to the six-membered piperidine ring through a carbonyl group at the pyrrolidine's 3-position. The trifluoromethyl substituent occupies the 4-position of the piperidine ring, likely adopting an equatorial conformation in the chair form of the piperidine.

This spatial arrangement creates a three-dimensional structure with specific electronic and steric properties that influence its potential interactions with biological targets. The amide bond provides conformational rigidity while also serving as a potential hydrogen bond acceptor in biological systems.

Comparative Structural Analysis

Several related compounds share partial structural similarities with 1-(pyrrolidine-3-carbonyl)-4-(trifluoromethyl)piperidine. For instance, 4-(piperidine-1-carbonyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one exhibits related structural motifs, though with different connectivity patterns and an additional phenyl linker . Similarly, 3-[3-(pyrrolidine-1-carbonyl)phenyl]-5-(trifluoromethyl)benzoic acid contains both pyrrolidine and trifluoromethyl groups, albeit in a different molecular framework .

The patent literature describing piperidinoyl-pyrrolidine compounds offers additional structural comparisons, highlighting the importance of the relative positioning of the key functional groups for biological activity . These structural analogies provide valuable context for understanding the potential properties of 1-(pyrrolidine-3-carbonyl)-4-(trifluoromethyl)piperidine.

Key Functional Groups

The compound contains several important functional groups that contribute to its chemical behavior and potential biological activity:

Functional GroupPositionContribution to Properties
Amide BondConnecting pyrrolidine C-3 to piperidine NProvides rigidity, hydrogen bonding capability, and metabolic stability
Pyrrolidine RingCore structureOffers a basic nitrogen that can participate in hydrogen bonding and ionic interactions
Piperidine RingCore structureProvides a three-dimensional scaffold with specific spatial arrangement
Trifluoromethyl GroupPiperidine C-4Enhances lipophilicity, metabolic stability, and binding to protein targets

The combination of these functional groups creates a molecule with both lipophilic and hydrophilic characteristics, potentially enabling interactions with diverse biological targets.

Synthesis Methods

Synthesis of Trifluoromethylated Building Blocks

The incorporation of the trifluoromethyl group presents specific synthetic challenges. Research on related trifluoromethylated heterocycles provides insights into potential approaches. For example, the "stereoselective synthesis of trisubstituted 2-trifluoromethyl pyrrolidines by asymmetric Michael addition/hydrogenative cyclization" described by researchers demonstrates viable methods for introducing trifluoromethyl groups into nitrogen-containing heterocycles .

The synthesis of the 4-(trifluoromethyl)piperidine building block might involve trifluoromethylation of appropriate piperidine precursors using reagents such as Ruppert-Prakash reagent (TMSCF₃) or through catalytic processes employing transition metals.

Purification and Characterization

Following synthesis, purification of 1-(pyrrolidine-3-carbonyl)-4-(trifluoromethyl)piperidine would likely involve column chromatography, potentially followed by recrystallization to obtain analytically pure material. Characterization would employ standard analytical techniques, with particular emphasis on NMR spectroscopy (¹H, ¹³C, and ¹⁹F), which would provide definitive structural confirmation, especially regarding the position of the trifluoromethyl group.

Physicochemical Properties

Basic Physical Properties

The calculated physicochemical properties of 1-(pyrrolidine-3-carbonyl)-4-(trifluoromethyl)piperidine provide insights into its potential pharmaceutical relevance:

PropertyPredicted ValueSignificance
Molecular FormulaC₁₁H₁₅F₃N₂ODefines elemental composition
Molecular Weight248.25 g/molWithin favorable range for oral bioavailability
Physical StateLikely solid at room temperatureBased on similar amide-linked heterocycles
Solubility ProfileModerate solubility in organic solvents; limited water solubilityInfluenced by trifluoromethyl group and amide bond
Log P (octanol/water)Approximately 2.0-3.0Suggests good membrane permeability
Hydrogen Bond Donors0Contributes to membrane permeability
Hydrogen Bond Acceptors3 (carbonyl oxygen, two ring nitrogens)Important for target binding

These properties suggest that 1-(pyrrolidine-3-carbonyl)-4-(trifluoromethyl)piperidine likely possesses drug-like characteristics according to Lipinski's rule of five, potentially enabling favorable pharmacokinetic behavior.

Analytical TechniqueExpected CharacteristicsDiagnostic Value
¹H NMRComplex multiplets for pyrrolidine and piperidine ring protonsConfirms ring structures and connectivity
¹³C NMRCharacteristic quartet for CF₃ carbon (~125 ppm); carbonyl signal (~170 ppm)Verifies presence and position of key functional groups
¹⁹F NMRSingle peak for CF₃ group (approximately -60 to -70 ppm)Confirms trifluoromethyl group integrity
IR SpectroscopyStrong C=O stretching (~1650 cm⁻¹); C-F stretching (1000-1400 cm⁻¹)Identifies key functional groups
Mass SpectrometryMolecular ion peak at m/z 248; fragment at m/z 179 (loss of CF₃)Confirms molecular weight and structure

These spectroscopic properties would be essential for confirming the structure and purity of synthesized 1-(pyrrolidine-3-carbonyl)-4-(trifluoromethyl)piperidine.

Stability and Reactivity

The trifluoromethyl group likely enhances the compound's metabolic stability by reducing susceptibility to oxidative metabolism, a property common to trifluoromethylated pharmaceuticals. The amide linkage between the heterocyclic rings provides conformational rigidity while remaining stable under physiological conditions.

Under strongly acidic or basic conditions, hydrolysis of the amide bond might occur, though this would require relatively harsh conditions compared to simple amides due to the electron-withdrawing effects of the trifluoromethyl group and the steric constraints imposed by the ring systems.

Structural ElementPotential Contribution to Biological Activity
Amide LinkageProvides conformational constraint and specific orientation of the two heterocyclic rings
Pyrrolidine RingOften found in biologically active compounds; may serve as a key pharmacophore for receptor binding
Piperidine RingCreates a specific three-dimensional shape that could complement binding pockets in target proteins
Trifluoromethyl GroupEnhances lipophilicity; creates a hydrophobic interaction site; affects electronic distribution
Specific CF₃ PositionThe 4-position places this group equatorially in the piperidine chair conformation, creating a distinct spatial arrangement

The precise arrangement of these elements would determine the compound's ability to interact with biological targets, particularly the melanocortin receptor system if it indeed functions as an MCR4 agonist.

Structure-Activity Relationships

Importance of Trifluoromethyl Position

The position of the trifluoromethyl group at the 4-position of the piperidine ring is likely critical for any biological activity the compound may possess. This positioning places the CF₃ group in an equatorial orientation on the piperidine chair conformation, creating a specific spatial relationship with the amide linkage and pyrrolidine ring.

Analytical Methods for Identification and Characterization

Chromatographic Analysis

Analytical and preparative separation of 1-(pyrrolidine-3-carbonyl)-4-(trifluoromethyl)piperidine would typically employ various chromatographic techniques:

TechniqueParametersApplication
HPLCC18 reverse phase column; acetonitrile/water gradientQuantitative analysis; purity determination
TLCSilica plates; ethyl acetate/hexane or DCM/methanol systemsReaction monitoring; rapid analysis
GC-MSDB-5 column; temperature gradientIdentity confirmation when derivatized
Chiral HPLCChiral stationary phases (if applicable for enantiomeric analysis)Stereochemical purity assessment

These techniques would be essential for assessing the purity and identity of synthesized 1-(pyrrolidine-3-carbonyl)-4-(trifluoromethyl)piperidine, particularly during process development and quality control.

Spectroscopic Characterization

Comprehensive structural characterization would require multiple complementary spectroscopic techniques:

  • NMR Spectroscopy: Beyond basic ¹H, ¹³C, and ¹⁹F experiments, two-dimensional techniques such as COSY, HSQC, and HMBC would provide definitive confirmation of the connectivity between the pyrrolidine and piperidine rings, as well as the precise position of the trifluoromethyl group.

  • High-Resolution Mass Spectrometry: Would confirm the molecular formula through exact mass measurement, with an expected [M+H]⁺ peak at m/z 249.1209.

  • Infrared Spectroscopy: Would verify the presence of the amide carbonyl group and provide information about the CF₃ moiety through characteristic C-F stretching frequencies.

  • X-ray Crystallography: If suitable crystals could be obtained, this technique would provide definitive three-dimensional structural information, including bond angles and conformational details.

Research Directions and Future Perspectives

Synthetic Development

Future research directions for 1-(pyrrolidine-3-carbonyl)-4-(trifluoromethyl)piperidine could focus on developing efficient and stereoselective synthetic routes. The asymmetric synthesis of related trifluoromethylated heterocycles, as described in the literature for 2-trifluoromethyl pyrrolidines, demonstrates viable approaches that might be adapted for this compound .

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